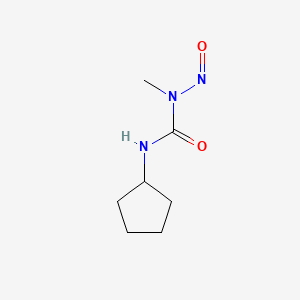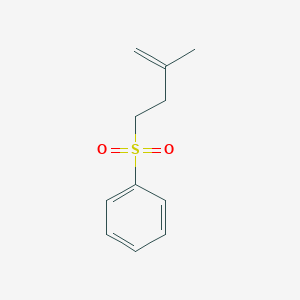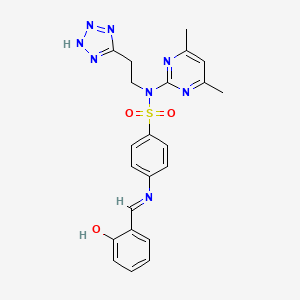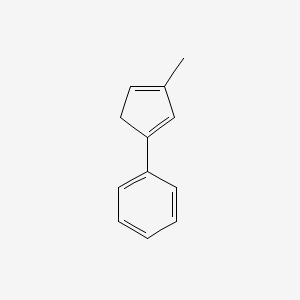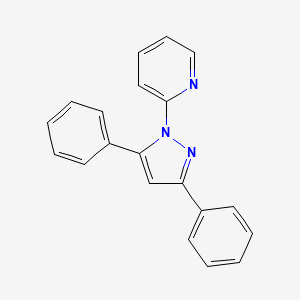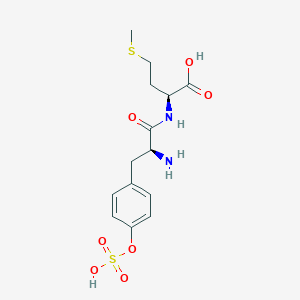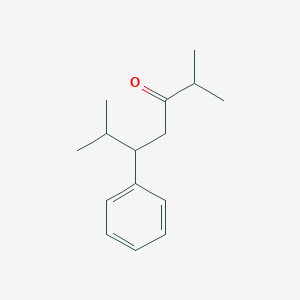
2,6-Dimethyl-5-phenylheptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-5-phenylheptan-3-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes a phenyl group and two methyl groups attached to a heptane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenylheptan-3-one can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of this compound with a suitable Grignard reagent, followed by hydrolysis, can yield the desired ketone . The reaction typically requires anhydrous conditions and a non-protic solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
化学反应分析
Types of Reactions
2,6-Dimethyl-5-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2,6-Dimethyl-5-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-5-phenylheptan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,6-Dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylheptan-3-one: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-phenylheptan-3-one: Similar structure but with a different position of the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-5-phenylheptan-3-one is unique due to its specific combination of functional groups and branched structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
83237-38-1 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-5-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(10-15(16)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChI 键 |
VMULNJDQXGXKHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


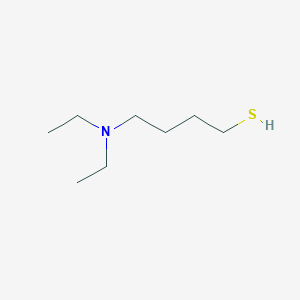
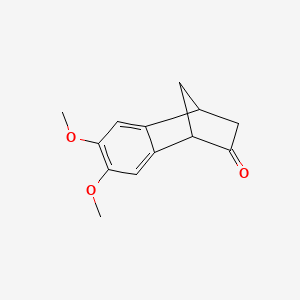

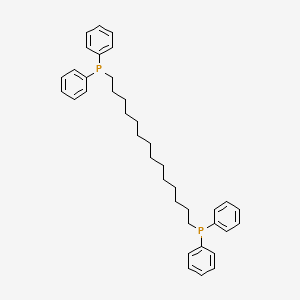
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
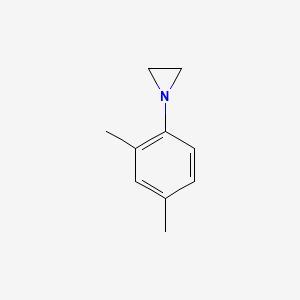
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
